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Compound of Interest

Compound Name: 2-Acetyl-6-methoxypyridine

Cat. No.: B1282506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Acetyl-6-methoxypyridine (CAS No: 21190-93-2). Due to the limited availability of publicly
accessible, experimentally-derived spectra for this specific compound, this document leverages
predictive models and comparative data from analogous structures, particularly other
substituted pyridines, to offer a robust analytical profile. The information herein is intended to
support researchers in the identification, characterization, and quality control of 2-Acetyl-6-
methoxypyridine.

Chemical Structure and Properties

o |[UPAC Name: 1-(6-methoxypyridin-2-yl)ethan-1-one

» Molecular Formula: CsHaNO:2

e Molecular Weight: 151.16 g/mol [1]

o Appearance: White to light yellow or light orange crystalline powder
e Melting Point: 40-44 °C[2]

e Boiling Point: 85 °C at 0.2 mmHg[2]
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Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for 2-Acetyl-6-

methoxypyridine based on established principles of spectroscopy and data from similar

compounds.

'H NMR Spectral Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of substituent effects on the

pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted Chemical Predicted
Protons . L Notes
Shift (6, ppm) Multiplicity
The electron-
withdrawing effect of
Acetyl-CH3s 25-27 Singlet (s) the carbonyl group
deshields these
protons.
Protons are
) deshielded due to the
Methoxy-CHs 39-41 Singlet (s) )
adjacent oxygen
atom.
Pyridine H-3 7.3-75 Doublet (d) Coupled to H-4.
o Triplet (t) or Doublet of  Coupled to H-3 and H-
Pyridine H-4 7.7-709
Doublets (dd) 5.
Pyridine H-5 70-72 Doublet (d) Coupled to H-4.

3C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum is predicted based on additive models for substituted pyridines.
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)
The carbonyl carbon is
Acetyl-C=0 198 - 202 o )
significantly deshielded.
Acetyl-CHs 25-28
Methoxy-CHs 53 -56
Pyridine C-2 152 - 156 Attached to the acetyl group.
Pyridine C-3 115-118
Pyridine C-4 138 - 142
Pyridine C-5 110-113
o Attached to the methoxy
Pyridine C-6 163 - 167

group.

Infrared (IR) Spectral Data (Predicted)

The predicted IR absorption bands are based on the characteristic frequencies of the functional
groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment
~3000-3100 Medium Aromatic C-H Stretch
~2850-2960 Medium Aliphatic C-H Stretch (CHs)

C=0 Stretch (Aromatic
~1700-1720 Strong

Ketone)[3]
~1580-1610 Medium-Strong C=C and C=N Ring Stretching
~1450-1480 Medium CHs Bending

Asymmetric C-O-C Stretch
~1250-1300 Strong

(Aryl Ether)

) Symmetric C-O-C Stretch (Aryl

~1020-1050 Medium

Ether)

Mass Spectrometry (MS) Data (Predicted)

The predicted mass spectrum is based on electron ionization (El), which is expected to show

the molecular ion and characteristic fragmentation patterns.

m/z Relative Intensity Assignment

151 Moderate [M]* (Molecular lon)
136 Strong [M - CHs]*

120 Moderate [M - OCHs]*

108 Moderate [M - COCHs]*

78 Strong [Pyridine ring fragment]*
43 Strong [CHsCOJ]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific

parameters may need to be optimized based on the instrumentation used.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetyl-6-methoxypyridine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of TMS as
an internal standard.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.

o Optimize the spectral width to cover the expected chemical shift range.

o Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Thin Film: If the sample is a low-melting solid, it can be melted and pressed between two
KBr or NaCl plates to form a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:
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o Record a background spectrum of the empty sample compartment or the KBr pellet
holder.

o Place the sample in the spectrometer and record the spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

Mass Spectrometry

¢ Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
gas chromatograph (GC-MS) for sample introduction.

e GC Conditions (for GC-MS):
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high
temperature (e.g., 250 °C) to ensure elution of the compound.

e MS Conditions (El):
o lonization Energy: 70 eV.
o Source Temperature: 200-250 °C.

o Mass Range: Scan a range appropriate for the molecular weight of the compound and its
expected fragments (e.g., m/z 40-200).

Workflow and Data Analysis

The following diagrams illustrate the general workflow for spectral data acquisition and the
logical relationships in data interpretation.
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Caption: General workflow for acquiring NMR, IR, and MS spectral data.
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Caption: Logical flow for the interpretation of combined spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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